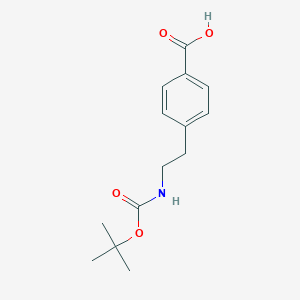

4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-8-10-4-6-11(7-5-10)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHASBWHDACFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132690-91-6 | |

| Record name | 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid, a key building block in the development of targeted protein degraders. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Its primary application is as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₉NO₄ | [3][4] |

| Molecular Weight | 265.31 g/mol | [3] |

| CAS Number | 132690-91-6 | [3][4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 148-158 °C | [5] |

| Boiling Point | 440.5 ± 38.0 °C (Predicted) | [4] |

| Density | 1.155 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.31 ± 0.10 (Predicted) | [4] |

| Storage Temperature | 2-8 °C | [4] |

Solubility

| Solvent | General Solubility | Source(s) |

| N,N-Dimethylformamide (DMF) | Soluble | [6] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | [6] |

| Dichloromethane (DCM) | Soluble | [6] |

| Dimethyl sulfoxide (DMSO) | Soluble | [6] |

| Ethanol | Soluble | |

| Water | Sparingly soluble |

Spectroscopic Data

The ¹H NMR spectrum of this compound in CDCl₃ shows the following characteristic signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Source(s) |

| 7.83 | d, J = 8.25 Hz | 2H | Aromatic (protons ortho to -COOH) | [4] |

| 7.28 | d, J = 8.28 Hz | 2H | Aromatic (protons ortho to -CH₂CH₂NHBoc) | [4] |

| 6.84 | br t, J = 5.43 Hz | 1H | -NH- | [4] |

| 3.14 | q, J = 6.78 Hz | 2H | -CH₂-NHBoc | [4] |

| 2.74 | t, J = 7.44 Hz | 2H | Ar-CH₂- | [4] |

| 1.33 | s | 9H | -C(CH₃)₃ | [4] |

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-2500 (broad) | Carboxylic acid | O-H stretch |

| ~1700 | Carboxylic acid | C=O stretch |

| ~1680 | Carbamate | C=O stretch |

| ~1610, ~1500 | Aromatic ring | C=C stretch |

| ~1520 | Carbamate | N-H bend |

| ~1160 | Carbamate | C-O stretch |

Role in Targeted Protein Degradation (PROTACs)

This compound is primarily utilized as a linker in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[7][8][9]

A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[7] The linker's length, composition, and attachment points are critical for the efficacy of the PROTAC, as they influence the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase.[1]

The general mechanism of action for a PROTAC is illustrated below.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and analysis of this compound. These are general procedures and may require optimization for specific laboratory conditions.

Synthesis of this compound[4]

This synthesis involves the Boc-protection of the amino group of 4-(2-aminoethyl)benzoic acid.

Materials:

-

4-(2-aminoethyl)benzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1 M Sodium hydroxide (NaOH) aqueous solution

-

Ethyl acetate

-

10% aqueous citric acid solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

Procedure:

-

Dissolve 4-(2-aminoethyl)benzoic acid (1.0 eq) and di-tert-butyl dicarbonate (1.2 eq) in 1 M NaOH aqueous solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Upon completion of the reaction, add ethyl acetate and then acidify with a 10% aqueous citric acid solution, which should result in the formation of a white solid precipitate.

-

Separate the precipitate by filtration.

-

Extract the filtrate three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel using a gradient of 0% to 5% methanol in dichloromethane as the eluent to yield the final product.

The workflow for the synthesis and purification is illustrated in the following diagram.

Caption: Workflow for the synthesis of the target compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

The purity of this compound can be assessed using reversed-phase HPLC. The following is a general method that can be adapted.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid

Chromatographic Conditions (starting point for optimization):

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A linear gradient, for example, from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

The general workflow for HPLC analysis is depicted below.

Caption: General workflow for HPLC purity analysis.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 4-(2-BOC-AMINOETHYL)BENZOIC ACID | 132690-91-6 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]

- 9. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

CAS Number: 132690-91-6

This technical guide provides a comprehensive overview of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and application in targeted protein degradation.

Chemical and Physical Properties

This compound is a white to off-white solid powder.[1][2] It is a bifunctional molecule featuring a carboxylic acid group and a Boc-protected amine, making it an ideal linker component in the modular synthesis of PROTACs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 132690-91-6 | [1][3][4] |

| Molecular Formula | C₁₄H₁₉NO₄ | [2][4] |

| Molecular Weight | 265.31 g/mol | [2][4] |

| Appearance | White to off-white solid/powder | [1][2] |

| Melting Point | 148-158 °C | [2] |

| Boiling Point (Predicted) | 440.5 ± 38.0 °C | [1] |

| Density (Predicted) | 1.155 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.31 ± 0.10 | [1] |

| Storage Temperature | 0-8 °C | [2] |

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data provides confirmation of the chemical structure.

-

¹H NMR (CDCl₃, ppm): δ 1.33 (s, 9H), 2.74 (t, J = 7.44 Hz, 2H), 3.14 (q, J = 6.78 Hz, 2H), 6.84 (br t, J = 5.43 Hz, 1H), 7.28 (d, J = 8.28 Hz, 2H), 7.83 (d, J = 8.25 Hz, 2H).[1]

Role in PROTAC Technology

This compound serves as a versatile linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[5][6]

A PROTAC molecule consists of three key components:

-

A ligand that binds to the target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

The linker's composition and length are critical for the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.[7][8]

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity.[5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[5][6]

Experimental Protocols

Synthesis of this compound

A representative synthesis protocol is as follows:

-

Starting Materials: 4-(2-aminoethyl)benzoic acid and di-tert-butyl dicarbonate.[1]

-

Reaction: The starting materials are dissolved in a 1 M aqueous solution of sodium hydroxide.[1]

-

Stirring: The reaction mixture is stirred at room temperature for 4 hours.[1]

-

Work-up: Upon completion, ethyl acetate and a 10% aqueous citric acid solution are added, leading to the precipitation of a white solid.[1]

-

Extraction: The precipitate is filtered, and the filtrate is extracted three times with ethyl acetate.[1]

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel chromatography.[1]

General Protocol for PROTAC Synthesis using a Benzoic Acid Linker

This protocol outlines the general steps for incorporating this compound into a PROTAC. This typically involves amide bond formation.

-

Activation of the Carboxylic Acid: The carboxylic acid group of the linker is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

-

Coupling to the First Ligand: The activated linker is then reacted with an amine-functionalized ligand (either for the POI or the E3 ligase).

-

Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the other end of the linker is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a primary amine.

-

Coupling to the Second Ligand: The newly exposed amine is then coupled to the carboxylic acid of the second ligand (which has been similarly activated) to form the final PROTAC molecule.

-

Purification: The final PROTAC is purified using techniques such as flash column chromatography or preparative HPLC.

Safety and Handling

Based on available safety data, this compound is classified with the GHS07 pictogram, indicating it may cause skin and eye irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

This technical guide provides a solid foundation for understanding and utilizing this compound in research and development. For specific applications, further optimization of experimental conditions may be required.

References

- 1. 4-(2-BOC-AMINOETHYL)BENZOIC ACID | 132690-91-6 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. appchemical.com [appchemical.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid, a key bifunctional molecule often utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a visualization of its role in targeted protein degradation pathways.

Physicochemical and Identification Data

This compound, also known as 4-(2-Boc-aminoethyl)benzoic acid, is a derivative of benzoic acid featuring a Boc-protected amine. This structure makes it a valuable building block in medicinal chemistry and drug discovery. The quantitative data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Weight | 265.31 g/mol | [1] |

| Molecular Formula | C₁₄H₁₉NO₄ | [1][2] |

| CAS Number | 132690-91-6 | [1][2] |

| Appearance | White to off-white solid | [2] |

| Boiling Point (Predicted) | 440.5 ± 38.0 °C | [2] |

| Density (Predicted) | 1.155 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.31 ± 0.10 | [2] |

| Storage Temperature | 2-8°C | [2] |

Role in PROTAC Drug Development

This molecule is primarily used as a PROTAC linker, which connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[1] PROTACs leverage the cell's own ubiquitin-proteasome system to induce the selective degradation of target proteins, offering a powerful therapeutic modality.[1] The workflow below illustrates this mechanism.

Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

This protocol describes the synthesis via the reaction of 4-(2-aminoethyl)benzoic acid with di-tert-butyl dicarbonate (Boc anhydride).[2]

Materials:

-

4-(2-aminoethyl)benzoic acid

-

Di-tert-butyl dicarbonate

-

1 M Sodium Hydroxide (NaOH) aqueous solution

-

Ethyl acetate

-

10% Citric acid aqueous solution

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-(2-aminoethyl)benzoic acid (1.0 equivalent) and di-tert-butyl dicarbonate (1.2 equivalents) in 1 M aqueous NaOH solution.

-

Stir the reaction mixture vigorously at room temperature for 4 hours.

-

Upon reaction completion, add ethyl acetate to the mixture.

-

Acidify the mixture by adding 10% aqueous citric acid solution, which will result in the formation of a white solid precipitate.

-

Separate the white solid by filtration.

-

Extract the aqueous filtrate three times with ethyl acetate.

-

Combine all organic layers and wash sequentially with water and brine.

-

Dry the combined organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the final product.

Accurate characterization is essential to confirm the identity, purity, and quality of the synthesized compound. Standard analytical techniques include HPLC, GC-MS, and NMR.[3]

A. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from protocols for structurally similar aminobenzoic acid isomers.[3]

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in a 50:50 (v/v) mixture of acetonitrile and water. Dilute to a working concentration of 0.1 mg/mL and filter through a 0.45 µm syringe filter before injection.

B. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for unambiguous structural confirmation.[2][3]

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with Tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Data (Reference):

-

Solvent: CDCl₃

-

δ 1.33 (s, 9H): tert-butyl group protons.

-

δ 2.74 (t, J = 7.44 Hz, 2H): -CH₂- attached to the benzene ring.

-

δ 3.14 (q, J = 6.78 Hz, 2H): -CH₂- attached to the nitrogen.

-

δ 6.84 (br t, J = 5.43 Hz, 1H): -NH- proton.

-

δ 7.28 (d, J = 8.28 Hz, 2H): Aromatic protons ortho to the ethyl group.

-

δ 7.83 (d, J = 8.25 Hz, 2H): Aromatic protons ortho to the carboxylic acid group.[2]

-

The workflow for a typical analytical characterization process is outlined below.

Caption: General workflow for analytical characterization.

References

An In-depth Technical Guide to 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid is a bifunctional molecule widely utilized in the fields of medicinal chemistry and drug discovery. Its structure incorporates a carboxylic acid on a benzene ring and a tert-Butoxycarbonyl (Boc)-protected amine on an ethyl side chain. This arrangement makes it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a para-substituted benzene ring with a carboxylic acid group and a Boc-protected aminoethyl group.

Molecular Formula: C14H19NO4[3]

Molecular Weight: 265.31 g/mol [2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Please note that some of these values are predicted.

| Property | Value | Source |

| Appearance | White to off-white solid | [3] |

| Boiling Point (Predicted) | 440.5 ± 38.0 °C | [3] |

| Density (Predicted) | 1.155 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.31 ± 0.10 | [3] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Data

¹H NMR (CDCl₃, ppm): δ 7.83 (d, J = 8.25 Hz, 2H), 7.28 (d, J = 8.28 Hz, 2H), 6.84 (br t, J = 5.43 Hz, 1H), 3.14 (q, J = 6.78 Hz, 2H), 2.74 (t, J = 7.44 Hz, 2H), 1.33 (s, 9H).[3]

Due to the absence of publicly available, experimentally verified spectra, representative ¹³C NMR, IR, and mass spectrometry data are not included. Researchers are advised to acquire this data for full characterization.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from 4-(2-aminoethyl)benzoic acid.

Materials:

-

4-(2-aminoethyl)benzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1 M Sodium hydroxide (NaOH) aqueous solution

-

Ethyl acetate

-

10% Citric acid aqueous solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Silica gel

Procedure:

-

Dissolve 4-(2-aminoethyl)benzoic acid (1 equivalent) in 1 M aqueous NaOH solution.

-

Add di-tert-butyl dicarbonate (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

After the reaction is complete, add ethyl acetate, followed by 10% aqueous citric acid solution, which will result in the precipitation of a white solid.

-

Separate the white solid precipitate by filtration.

-

Extract the filtrate three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in CH₂Cl₂) to yield the final product.[3]

Synthesis Workflow:

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery: PROTACs

This compound is a key building block in the synthesis of PROTACs.[1][2] A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2]

The carboxylic acid moiety of this compound can be readily coupled to a warhead that binds to the target protein, while the Boc-protected amine can be deprotected and linked to an E3 ligase ligand. The ethylbenzoic acid core provides a semi-rigid spacer that is commonly found in PROTAC linkers.

General PROTAC Mechanism:

References

An In-depth Technical Guide to the Synthesis of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the synthesis of 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid, a valuable building block in medicinal chemistry and peptide synthesis.[1][2] The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is crucial for the selective functionalization of amines.[1] This technical document outlines the experimental procedure, presents quantitative data in a structured format, and includes a workflow diagram for clarity.

Experimental Protocol

This section details the methodology for the synthesis of this compound.

Materials:

-

4-(2-aminoethyl)benzoic acid

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

1 M Sodium hydroxide (NaOH) aqueous solution

-

Ethyl acetate

-

10% Citric acid aqueous solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Dichloromethane (CH2Cl2)

-

Methanol (MeOH)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-(2-aminoethyl)benzoic acid (200 mg, 0.99 mmol) and di-tert-butyl dicarbonate (260 mg, 1.2 mmol) in 1 mL of 1 M NaOH aqueous solution.[3]

-

Reaction: Stir the mixture at room temperature for 4 hours.[3]

-

Work-up and Extraction: After the reaction is complete, add ethyl acetate to the mixture, followed by a 10% aqueous citric acid solution. A white solid precipitate will form. Separate the solid by filtration. Extract the filtrate three times with ethyl acetate.[3]

-

Washing and Drying: Combine the organic layers and wash them sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4.[3]

-

Concentration: Concentrate the solution under reduced pressure.[3]

-

Purification: Purify the residue by flash chromatography on silica gel using a mobile phase of CH2Cl2/MeOH (gradient from 100:0 to 95:5) to yield the final product as a white solid.[3]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis.

Table 1: Reactant and Product Quantities

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) |

| 4-(2-aminoethyl)benzoic acid | C9H11NO2 | 165.19 | 200 | 0.99 |

| Di-tert-butyl dicarbonate | C10H18O5 | 218.25 | 260 | 1.2 |

| This compound | C14H19NO4 | 265.31 | 47 | 0.18 |

Table 2: Synthesis Yield and Product Characterization

| Parameter | Value |

| Product Appearance | White solid |

| Yield | 16% |

| ¹H NMR (CDCl₃, ppm) | δ 1.33 (s, 9H), 2.74 (t, J = 7.44 Hz, 2H), 3.14 (q, J = 6.78 Hz, 2H), 6.84 (br t, J = 5.43 Hz, 1H), 7.28 (d, J = 8.28 Hz, 2H ), 7.83 (d, J = 8.25 Hz, 2H)[3] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Characterization of Boc-Protected 4-(2-aminoethyl)benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Boc-protected 4-(2-aminoethyl)benzoic acid, a key building block in peptide synthesis and drug development. This document details the compound's physicochemical properties, provides spectroscopic data, and outlines detailed experimental protocols for its characterization.

Core Physicochemical Properties

Boc-protected 4-(2-aminoethyl)benzoic acid is a white to off-white solid.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₄ | [1] |

| Molecular Weight | 265.3 g/mol | [1] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 148-158 °C | [2] |

| Storage Temperature | 2-8 °C | [3] |

| Purity (Typical) | ≥ 98% (HPLC) | [2] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Boc-protected 4-(2-aminoethyl)benzoic acid. Below are the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 1.33 | s | 9H | -C(CH₃)₃ (Boc group) | [1] |

| 2.74 | t, J = 7.44 Hz | 2H | -CH₂-Ar | [1] |

| 3.14 | q, J = 6.78 Hz | 2H | -NH-CH₂- | [1] |

| 6.84 | br t, J = 5.43 Hz | 1H | -NH- | [1] |

| 7.28 | d, J = 8.28 Hz | 2H | Ar-H | [1] |

| 7.83 | d, J = 8.25 Hz | 2H | Ar-H | [1] |

¹³C NMR Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the lack of a publicly available experimental spectrum for this specific molecule, the following are predicted chemical shifts based on the analysis of similar structures, such as benzoic acid and other Boc-protected amino acids.[4][5]

| Chemical Shift (δ) ppm | Assignment |

| ~28.4 | -C(CH₃)₃ (Boc group) |

| ~36 | -CH₂-Ar |

| ~42 | -NH-CH₂- |

| ~79.5 | -C(CH₃)₃ (Boc group) |

| ~128-130 | Aromatic CH |

| ~145 | Aromatic C-C |

| ~156 | C=O (Boc group) |

| ~171 | C=O (Carboxylic acid) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule. The characteristic absorption bands for Boc-protected 4-(2-aminoethyl)benzoic acid are presented below.

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |

| ~3350 | N-H stretch (Amine) |

| 2975-2850 | C-H stretch (Aliphatic) |

| ~1710 | C=O stretch (Carboxylic acid) |

| ~1685 | C=O stretch (Boc carbamate) |

| 1610, 1580 | C=C stretch (Aromatic) |

| ~1520 | N-H bend (Amine) |

| ~1250, ~1160 | C-O stretch |

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for the mass analysis of this compound.

| m/z | Ion |

| 266.13 | [M+H]⁺ |

| 288.11 | [M+Na]⁺ |

| 210.10 | [M-C₄H₉+H]⁺ |

| 166.08 | [M-Boc+H]⁺ |

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Synthesis of Boc-Protected 4-(2-aminoethyl)benzoic acid

This protocol is adapted from a standard procedure for the Boc protection of amino acids.[1]

-

Dissolution: Dissolve 4-(2-aminoethyl)benzoic acid (1 equivalent) in a 1 M aqueous solution of sodium hydroxide.

-

Addition of Boc-anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 4 hours.

-

Work-up:

-

Add ethyl acetate to the reaction mixture, followed by a 10% aqueous citric acid solution to acidify.

-

A white solid precipitate will form; separate it by filtration.

-

Extract the filtrate three times with ethyl acetate.

-

Combine the organic layers, wash sequentially with water and brine, and then dry over anhydrous sodium sulfate.

-

-

Purification: Concentrate the organic solution under reduced pressure and purify the residue by flash chromatography on silica gel using a gradient of methanol in dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to achieve optimal resolution and lineshape.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

Set a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The thin solid film method is a common and effective way to obtain an IR spectrum of a solid organic compound.

-

Sample Preparation:

-

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Drop the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty salt plate.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is a suitable technique for this molecule.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

Instrument Setup:

-

Use a mass spectrometer equipped with an ESI source.

-

Calibrate the instrument according to the manufacturer's guidelines.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in the positive ion mode over a relevant m/z range.

-

-

Data Analysis: Identify the protonated molecule [M+H]⁺ and other common adducts (e.g., [M+Na]⁺) to confirm the molecular weight of the compound.

Workflow and Applications

Boc-protected 4-(2-aminoethyl)benzoic acid is a valuable building block in solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. The Boc protecting group allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical cycle in Boc-based SPPS.

Caption: A typical cycle of Boc-based solid-phase peptide synthesis.

This in-depth guide provides the essential information for the characterization and application of Boc-protected 4-(2-aminoethyl)benzoic acid. The provided data and protocols are intended to support researchers in their synthetic and analytical endeavors in the fields of chemistry and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. faculty.fiu.edu [faculty.fiu.edu]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Solid Phase Peptide Synthesis - Creative Peptides [creative-peptides.com]

Technical Guide: Purity Specifications and Analytical Characterization of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the purity specifications and analytical methodologies for 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid (Boc-AEBA), a key intermediate in pharmaceutical synthesis, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] This document outlines typical quality attributes, detailed analytical procedures, and potential impurity profiles to ensure the reliable use of this compound in research and development.

Chemical Identity

| Parameter | Value |

| Chemical Name | This compound |

| Synonyms | Boc-AEBA, 4-(2-Boc-aminoethyl)benzoic acid |

| CAS Number | 132690-91-6 |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.31 g/mol |

| Structure |

Purity and Physical Specifications

The quality of Boc-AEBA is critical for its successful application in multi-step syntheses. The following tables summarize the typical specifications for this compound.

Table 1: General Physical and Chemical Properties

| Parameter | Specification |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, chloroform |

| Melting Point | Not consistently reported; varies with purity |

| Storage | 2-8°C |

Table 2: Chromatographic and Spectroscopic Purity

| Parameter | Method | Specification |

| Assay (Purity) | HPLC | ≥ 95% (typical for research grade) |

| Identity | ¹H NMR | Conforms to structure |

| Identity | Mass Spectrometry | Conforms to molecular weight |

Table 3: Impurity Profile Specifications

| Parameter | Method | Specification |

| Loss on Drying | Gravimetric | ≤ 1.0% |

| Residue on Ignition | Gravimetric | ≤ 0.1% |

| Residual Solvents | GC-HS | Complies with ICH Q3C limits |

| Elemental Impurities | ICP-MS | Complies with ICH Q3D limits |

| Microbial Content | Plate Count | ≤ 10³ CFU/g (TAMC), ≤ 10² CFU/g (TYMC) |

| Endotoxins | LAL Test | As specified for intended use |

Synthesis and Potential Impurities

The primary route for synthesizing Boc-AEBA involves the protection of the amino group of 4-(2-aminoethyl)benzoic acid with di-tert-butyl dicarbonate (Boc₂O).

Caption: Synthesis and Purification Workflow for Boc-AEBA.

Based on this synthesis, potential impurities may include:

-

Starting Material: Unreacted 4-(2-aminoethyl)benzoic acid.

-

Byproducts: Di-tert-butyl dicarbonate hydrolysis products (e.g., tert-butanol).

-

Over-alkylation: Boc protection at the carboxylic acid.

-

Residual Solvents: Ethyl acetate, methanol, dichloromethane from chromatography.

Experimental Protocols

The following are representative analytical methods for the quality control of Boc-AEBA.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity and assay of Boc-AEBA.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

Time (min) % A % B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of Boc-AEBA in 1 mL of methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the structural confirmation of Boc-AEBA.

-

Instrumentation: 400 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR Spectral Data (in CDCl₃):

-

δ 7.83 (d, J = 8.25 Hz, 2H, Ar-H ortho to COOH)

-

δ 7.28 (d, J = 8.28 Hz, 2H, Ar-H meta to COOH)

-

δ 6.84 (br t, 1H, NH)

-

δ 3.14 (q, J = 6.78 Hz, 2H, -CH₂-NH)

-

δ 2.74 (t, J = 7.44 Hz, 2H, Ar-CH₂-)

-

δ 1.33 (s, 9H, -C(CH₃)₃)

-

Mass Spectrometry (MS)

MS is employed to confirm the molecular weight of the compound.

-

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Mode: Negative or Positive ion mode.

-

Expected [M-H]⁻: 264.12

-

Expected [M+H]⁺: 266.14

-

Sample Preparation: Infuse a dilute solution of the sample in methanol directly into the mass spectrometer.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the analytical characterization of Boc-AEBA.

Caption: General Analytical Workflow for Quality Control of Boc-AEBA.

Conclusion

The purity and comprehensive characterization of this compound are paramount for its effective use in research and drug development. Adherence to the specifications and analytical protocols outlined in this guide will help ensure the quality and consistency of this critical synthetic intermediate. For GMP applications, these methods would require full validation according to ICH guidelines.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid, a non-proteinogenic amino acid, in solid-phase peptide synthesis (SPPS). This bifunctional molecule, which incorporates a Boc-protected amine and a carboxylic acid on a stable phenyl ring structure, serves as a valuable building block for introducing a spacer or linker within a peptide sequence. Its incorporation can be crucial for synthesizing peptidomimetics, developing bioactive peptides with constrained conformations, and creating peptide-drug conjugates.

Introduction

This compound, often abbreviated as Boc-Aeb-OH, is a derivative of 4-(2-aminoethyl)benzoic acid. The tert-butoxycarbonyl (Boc) protecting group on the ethylamine function allows for its seamless integration into standard Boc-based solid-phase peptide synthesis protocols. The aromatic ring provides rigidity, while the ethyl spacer offers flexibility, making it a versatile tool for peptide design. One notable application is in the synthesis of agonists for G-protein coupled receptors, such as the GPR54 receptor, which is involved in the regulation of reproductive functions.

Physicochemical Properties

A summary of the key physicochemical properties of the deprotected form, 4-(2-aminoethyl)benzoic acid, is presented in Table 1.

| Property | Value |

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | 4-(2-aminoethyl)benzoic acid |

| CAS Number | 1199-69-5 |

Experimental Protocols

The following protocols outline the general steps for the incorporation of Boc-Aeb-OH into a peptide sequence using manual Boc-SPPS. These are general guidelines and may require optimization based on the specific peptide sequence and scale of the synthesis.

Resin Selection and Preparation

-

Resin Choice: The selection of the solid support depends on the desired C-terminal functionality of the final peptide.

-

Merrifield resin: For peptides with a C-terminal carboxylic acid.

-

MBHA (4-Methylbenzhydrylamine) or BHA (Benzhydrylamine) resin: For peptides with a C-terminal amide.

-

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent, typically dichloromethane (DCM), to swell the resin for at least 30-60 minutes with gentle agitation.

-

Drain the solvent by filtration.

-

First Amino Acid Coupling (Loading)

The first amino acid is coupled to the resin according to standard procedures for the chosen resin type.

Peptide Chain Elongation: Incorporation of Boc-Aeb-OH

This cycle is repeated for each amino acid in the sequence, including the incorporation of Boc-Aeb-OH.

a. Boc Deprotection:

-

Wash the resin-bound peptide with DCM.

-

Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate the mixture for 1-2 minutes for a pre-wash, then drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes for complete deprotection.

-

Drain the TFA solution and wash the resin thoroughly with DCM to remove residual acid.

-

Wash with isopropanol (IPA) to quench any remaining TFA.

b. Neutralization:

-

Wash the resin with DCM.

-

Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 5-10 minutes to neutralize the ammonium salt formed during deprotection.

-

Drain the neutralization solution and repeat the neutralization step to ensure completeness.

-

Wash the resin thoroughly with DCM to remove excess base.

c. Coupling of Boc-Aeb-OH:

-

In a separate vessel, dissolve Boc-Aeb-OH (2-4 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU/HOBt or HATU) in a minimal amount of N,N-dimethylformamide (DMF).

-

Add DIEA (4-6 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated Boc-Aeb-OH solution to the neutralized resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative test indicates a complete reaction. If the test is positive, the coupling step should be repeated.

-

Once the coupling is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the solid support and removing any side-chain protecting groups.

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol; 82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler cocktail like TFA/TIS/water (95:2.5:2.5) may be sufficient.

-

Add the cleavage cocktail to the dried resin in a fume hood.

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry.

Quantitative Data

At present, specific quantitative data on the coupling efficiency, cleavage yields, and final purity of peptides synthesized using this compound is not widely available in the peer-reviewed literature. However, based on the structural similarity to other Boc-protected amino acids, the following can be expected under optimized conditions. Researchers should perform their own analysis to determine the precise yields and purity for their specific peptide sequence.

| Parameter | Expected Outcome | Monitoring/Analysis Method |

| Coupling Efficiency | >99% | Kaiser Test (Ninhydrin Test) |

| Cleavage Yield | Sequence Dependent (Typically 70-90%) | Gravimetric analysis of crude peptide |

| Crude Peptide Purity | Sequence Dependent | Analytical RP-HPLC |

| Final Purity (Post-Purification) | >95-98% | Analytical RP-HPLC and Mass Spectrometry |

Application Example: GPR54 Agonist Synthesis

A notable application of a derivative of the title compound is in the synthesis of a potent GPR54 agonist, the pentapeptide [H-Amb-Phe-Gly-Leu-Arg-Trp-NH2], where Amb is 4-(aminomethyl)benzoic acid. GPR54, also known as the kisspeptin receptor, is a G-protein coupled receptor that plays a crucial role in the central regulation of the reproductive axis.

GPR54 Signaling Pathway

Activation of GPR54 by its ligand, kisspeptin, or synthetic agonists initiates a downstream signaling cascade. The primary pathway involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to the stimulation of gonadotropin-releasing hormone (GnRH) neurons.

Experimental Workflow for Peptide Synthesis

The synthesis of a peptide incorporating Boc-Aeb-OH follows a cyclical process common to solid-phase peptide synthesis.

Conclusion

This compound is a valuable and versatile building block for modifying peptides in solid-phase synthesis. Its incorporation allows for the introduction of a rigid spacer, which can be critical for achieving desired biological activity and stability. The protocols provided herein offer a general framework for its use in Boc-SPPS. While specific quantitative data for this particular reagent is limited in the public domain, the established methodologies of SPPS, when carefully applied and monitored, should lead to the successful synthesis of peptides containing this unique structural motif. Researchers are encouraged to optimize the reaction conditions for their specific peptide sequences to achieve the best possible outcomes.

Application Notes and Protocols for the Synthesis of PROTACs using 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[3]

4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid is a versatile linker building block for the synthesis of PROTACs. It features a carboxylic acid group for amide bond formation, a Boc-protected amine for subsequent coupling reactions, and an appropriate length to span the distance between the target protein and the E3 ligase. This application note provides detailed protocols for the synthesis of a model PROTAC using this linker, targeting a Janus Kinase (JAK) protein for degradation via the Cereblon (CRBN) E3 ligase.

Signaling Pathway: PROTAC-Mediated Degradation of JAK via the JAK-STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.[4][5] Dysregulation of this pathway is implicated in various diseases, including cancers and autoimmune disorders.[4][6] PROTACs can be designed to target specific JAK kinases for degradation, thereby inhibiting the downstream signaling cascade. The diagram below illustrates the mechanism of action of a hypothetical JAK-targeting PROTAC.

References

- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. PROTAC-Mediated Degradation of Janus Kinase as a Therapeutic Strategy for Cancer and Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Solid-Phase Peptide Synthesis (SPPS) Coupling of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid is a non-standard amino acid derivative increasingly utilized in peptide and peptidomimetic drug discovery. Its unique structure, featuring a rigid benzoic acid scaffold and a flexible ethylamine side chain, allows for the introduction of specific conformational constraints and pharmacophoric features. However, the successful incorporation of this building block into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) can be challenging due to the reduced nucleophilicity of the aromatic carboxylic acid and potential steric hindrance. This document provides detailed protocols and comparative data for various coupling strategies to facilitate the efficient incorporation of this compound in SPPS.

Challenges in Coupling

The primary challenge in the SPPS coupling of this compound lies in the electronic nature of the carboxyl group. Being attached to an aromatic ring, it is less reactive than the carboxyl groups of standard aliphatic amino acids. This can lead to incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide. Therefore, the choice of coupling reagent and reaction conditions is critical for achieving high coupling efficiency.

Comparative Performance of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for the successful incorporation of sterically hindered or electronically deactivated amino acids.[1] The following table summarizes the performance of commonly used coupling reagents for such challenging couplings, with expected efficiencies for this compound.

| Coupling Reagent/Additive | Base | Expected Coupling Efficiency (%) | Racemization Risk | Key Considerations |

| HATU | DIPEA | 95 - 99 | Low | Highly efficient for hindered couplings with rapid reaction times.[1] Often the first choice for difficult sequences.[1] |

| HCTU | DIPEA | 93 - 98 | Low | A very effective and often more cost-effective alternative to HATU with similar high reactivity.[1] |

| COMU | DIPEA | 94 - 99 | Very Low | Excellent performance comparable to HATU.[2] Based on OxymaPure, it is a safer alternative to explosive HOBt/HOAt-based reagents.[1][2] |

| DIC/OxymaPure | N/A | 90 - 97 | Low | A robust and cost-effective carbodiimide-based method.[1] The use of OxymaPure enhances reactivity and suppresses side reactions.[2] |

| DIC/HOBt | N/A | 85 - 95 | Moderate | A classical carbodiimide coupling method.[3] HOBt is added to suppress racemization.[3] |

| PyBOP | DIPEA | 90 - 96 | Low | A well-established phosphonium salt-based reagent, effective for many difficult couplings. |

Experimental Protocols

The following protocols are designed for the manual or automated solid-phase synthesis of peptides and have been adapted for the efficient coupling of this compound. These protocols assume a standard Fmoc/tBu or Boc/Bzl SPPS strategy.[4][5]

General SPPS Workflow

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving the highest coupling efficiency, especially for difficult sequences.[1]

-

Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.

-

Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and N,N-Diisopropylethylamine (DIPEA) (6 equivalents).[1]

-

Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.[1]

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, consider extending the reaction time or performing a second coupling (recoupling).[1]

-

Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times) followed by DCM (2-3 times).

Protocol 2: Cost-Effective Coupling using DIC/OxymaPure

This protocol offers a balance between high efficiency and cost-effectiveness.

-

Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.

-

Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.

-

Coupling Reaction: Add the amino acid/OxymaPure solution to the resin. Immediately add DIC (3 equivalents) to the resin slurry. Agitate the reaction vessel at room temperature for 3 to 6 hours.[1]

-

Monitoring: Perform a Kaiser test. If the test is positive, recoupling may be necessary.

-

Washing: Drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

Troubleshooting and Optimization

-

Incomplete Coupling (Positive Kaiser Test): If the Kaiser test indicates the presence of unreacted primary amines, immediately perform a recoupling step by repeating the coupling procedure.[1] If recoupling fails, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[1]

-

Low Yield: To improve yields, consider increasing the equivalents of the amino acid and coupling reagents to 3-4 equivalents relative to the resin loading.[1] Extending the coupling time to 4 hours or even overnight can also be beneficial.[1]

-

Microwave-Assisted SPPS: For particularly difficult couplings, the use of microwave energy can significantly enhance reaction rates and drive the coupling to completion.[6]

Logical Relationship of Coupling Components

Caption: Key components in the coupling reaction.

Conclusion

The successful incorporation of this compound into peptide sequences is readily achievable with the appropriate selection of coupling reagents and optimized protocols. For routine and high-efficiency synthesis, aminium/uronium-based reagents such as HATU, HCTU, or COMU are highly recommended. Carbodiimide-based methods, particularly with the addition of OxymaPure, present a viable and more economical alternative. Careful monitoring of the coupling reaction and willingness to perform recoupling steps are crucial for obtaining high-purity peptides containing this valuable non-standard amino acid.

References

Application Note: Facile Deprotection of the Boc Group from 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

ABSTRACT: The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the preparation of pharmaceuticals and complex molecules. This application note provides detailed protocols for the efficient removal of the Boc group from 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid, a versatile building block in drug discovery. We present two robust methods utilizing trifluoroacetic acid (TFA) and hydrochloric acid (HCl), respectively. This guide includes comprehensive experimental procedures, data presentation, and analytical methods for reaction monitoring and product characterization, tailored for researchers, scientists, and professionals in drug development.

Introduction

The protection and deprotection of amine functionalities are critical steps in the multi-step synthesis of pharmacologically active compounds. The tert-butoxycarbonyl (Boc) group is widely employed for the protection of primary and secondary amines due to its stability under a broad range of reaction conditions and its facile cleavage under acidic conditions. The substrate, this compound, is a valuable intermediate, incorporating both a protected amine and a carboxylic acid moiety, making it suitable for peptide synthesis and the development of various molecular probes.

The efficient and clean removal of the Boc group is paramount to ensure high yields and purity of the final product, 4-(2-aminoethyl)benzoic acid. This document outlines two commonly employed and effective protocols for this transformation: treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) and reaction with hydrochloric acid (HCl) in 1,4-dioxane.

Materials and Methods

Materials:

-

This compound (Starting Material, SM)

-

Trifluoroacetic acid (TFA), reagent grade

-

Hydrochloric acid solution, 4.0 M in 1,4-dioxane

-

Dichloromethane (DCM), anhydrous

-

1,4-Dioxane, anhydrous

-

Diethyl ether, anhydrous

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Silica gel for thin-layer chromatography (TLC)

-

Deuterated solvents for NMR analysis (e.g., DMSO-d₆, D₂O)

Instrumentation:

-

Magnetic stirrer with stir bars

-

Round-bottom flasks and standard glassware

-

Rotary evaporator

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

Experimental Protocols

Two primary protocols for the deprotection of the Boc group are detailed below. The choice of method may depend on the scale of the reaction, the desired salt form of the product, and the available reagents.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol utilizes a solution of TFA in DCM for the rapid and efficient removal of the Boc group at room temperature.[1]

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of TFA: To the stirred solution, add trifluoroacetic acid (TFA) (10-20 eq). A common reaction concentration is a 1:1 (v/v) mixture of DCM and TFA.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) (e.g., using a mobile phase of 10% methanol in dichloromethane) or by HPLC-MS. The disappearance of the starting material spot and the appearance of a more polar product spot at the baseline (due to the salt formation) indicates reaction completion.

-

Work-up and Isolation:

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

To the resulting residue, add cold anhydrous diethyl ether to precipitate the product as the trifluoroacetate salt.

-

Collect the solid precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 4-(2-aminoethyl)benzoic acid trifluoroacetate.

-

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method employs a commercially available solution of HCl in 1,4-dioxane, which is a convenient and effective reagent for Boc deprotection.[2][3]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (approximately 10-20 mL per gram of substrate).

-

Addition of HCl: To the stirred solution, add a 4.0 M solution of HCl in 1,4-dioxane (5-10 eq).

-

Reaction Monitoring: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or HPLC-MS as described in Protocol 1. The formation of a precipitate (the hydrochloride salt of the product) is often observed.

-

Work-up and Isolation:

-

Once the reaction is complete, the product can be isolated by direct filtration if a significant amount of precipitate has formed.

-

Alternatively, the solvent can be removed under reduced pressure.

-

The resulting solid can be triturated with anhydrous diethyl ether to remove any non-polar impurities, filtered, and dried under vacuum to afford 4-(2-aminoethyl)benzoic acid hydrochloride.

-

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the deprotection of this compound.

| Parameter | Protocol 1 (TFA) | Protocol 2 (HCl/Dioxane) |

| Reagent | Trifluoroacetic acid (TFA) | 4.0 M HCl in 1,4-Dioxane |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 1 - 4 hours | 2 - 16 hours |

| Typical Yield | >90% | >90% |

| Product Salt Form | Trifluoroacetate | Hydrochloride |

Analytical Methods

Successful deprotection is confirmed by monitoring the disappearance of the starting material and the appearance of the product using various analytical techniques.

Thin-Layer Chromatography (TLC)

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v) is a good starting point. The deprotected product, being a salt, will typically have a much lower Rf value (often at the baseline) compared to the Boc-protected starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a definitive method to confirm the removal of the Boc group.

-

Starting Material (this compound): The key diagnostic signal is a singlet at approximately δ 1.33 ppm , which integrates to 9 protons and corresponds to the tert-butyl group of the Boc protector.

-

Product (4-(2-aminoethyl)benzoic acid salt): The most significant change in the ¹H NMR spectrum upon successful deprotection is the complete disappearance of the singlet at ~1.33 ppm . Additionally, the protons of the ethyl chain adjacent to the newly formed ammonium group will exhibit a downfield shift. The aromatic protons will also show characteristic signals.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the identity of the deprotected product. The expected mass will correspond to the protonated molecule [M+H]⁺ of 4-(2-aminoethyl)benzoic acid.

Workflow and Pathway Diagrams

Caption: Experimental workflow for the deprotection of the Boc group.

Caption: Chemical pathway of Boc deprotection.

Conclusion

The deprotection of this compound can be achieved with high efficiency using either trifluoroacetic acid in dichloromethane or hydrochloric acid in 1,4-dioxane. Both methods are reliable and yield the desired product in its corresponding salt form. The choice between the two protocols may be guided by downstream applications and compatibility with other functional groups in more complex substrates. Proper analytical monitoring is crucial to ensure complete conversion and to characterize the final product. The protocols and analytical guidelines presented herein provide a solid foundation for researchers in the field of synthetic and medicinal chemistry.

References

Application of 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic Acid in Medicinal Chemistry: A Linker for Targeted Protein Degradation

Introduction

4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid is a bifunctional molecule increasingly utilized in medicinal chemistry, primarily as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a carboxylic acid and a Boc-protected amine connected by an ethylphenyl group, provides a versatile scaffold for covalently linking a target protein ligand and an E3 ubiquitin ligase ligand. This application note details the role of this linker in PROTAC technology, provides standardized protocols for its incorporation into drug candidates, and presents a case study on a structurally related linker used in the synthesis of a Bruton's Tyrosine Kinase (BTK) targeting PROTAC.

Application in PROTAC Technology

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical component that influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.

The this compound linker offers several advantages in PROTAC design:

-

Versatility: The carboxylic acid and the protected amine provide two orthogonal points for conjugation, allowing for a modular and flexible approach to PROTAC synthesis.

-

Structural Rigidity and Solubility: The phenyl ring introduces a degree of rigidity to the linker, which can be advantageous for optimizing the ternary complex formation between the POI and the E3 ligase. Furthermore, derivatives of this linker, such as the 4-aminomethylbenzoyl linker, have been shown to improve the solubility of the resulting PROTAC molecule.[2]

-

Controlled Synthesis: The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective deprotection under acidic conditions, enabling controlled, stepwise synthesis of the final PROTAC molecule.

Signaling Pathway of PROTAC Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Experimental Protocols

The incorporation of the this compound linker into a PROTAC molecule typically involves two key synthetic steps: amide coupling and Boc deprotection.

Protocol 1: Amide Coupling of the Linker to a Ligand

This protocol describes the coupling of the carboxylic acid moiety of the linker to an amine-functionalized ligand (either for the POI or the E3 ligase).

Materials:

-

This compound

-

Amine-functionalized ligand (1.0 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the coupled product.

Protocol 2: Boc Deprotection of the Linker-Ligand Conjugate

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent coupling.

Materials:

-

Boc-protected linker-ligand conjugate (from Protocol 1)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

Procedure:

-

Dissolve the Boc-protected linker-ligand conjugate in a mixture of DCM and TFA (typically 1:1 v/v).

-

Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Add cold diethyl ether to the residue to precipitate the deprotected product as a TFA salt.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting amine-TFA salt can be used directly in the next coupling step after neutralization.

General Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using the this compound linker.

Case Study: BTK-Targeting PROTAC with a Structurally Similar Linker

Compound 15-271 incorporates a 4-aminomethylbenzoyl linker , which is structurally similar to the deprotected form of this compound, differing by the absence of an ethyl group. This linker was found to significantly improve the solubility of the PROTAC molecule compared to other reported BTK degraders.[2]

Quantitative Data for BTK-Targeting PROTACs

The following table summarizes key in vitro data for BTK-targeting PROTACs, highlighting the parameters used to evaluate their efficacy. Although specific values for compound 15-271 are not detailed in the initial reports, representative data for other BTK PROTACs are included for context.

| PROTAC | Target | E3 Ligase Ligand | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |

| MT-802 | BTK | Pomalidomide (CRBN) | Polyethylene glycol (PEG) | ~12 | >99 | Namalwa | [3] |

| SJF620 | BTK | Pomalidomide (CRBN) | Modified PEG | Potent | N/A | N/A | [1] |

| PTD10 | BTK | Pomalidomide (CRBN) | N/A | 0.5 | N/A | Ramos | [4] |

DC₅₀: The concentration of the PROTAC that causes 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of protein degradation achieved.

This compound serves as a valuable and versatile linker in the synthesis of PROTACs. Its chemical properties allow for a modular and controlled approach to constructing these complex molecules. The case study of a BTK-targeting PROTAC with a structurally similar linker highlights the potential of this chemical scaffold to improve the physicochemical properties of the final drug candidate, such as solubility. The provided protocols offer a standardized methodology for the incorporation of this linker, facilitating the development of novel protein degraders for various therapeutic targets. Further research and publication of data on PROTACs specifically utilizing this linker will continue to elucidate its full potential in medicinal chemistry.

References

- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]